1-Benzhydryl-4-(chloroacetyl)piperazine

Organic Synthesis Medicinal Chemistry Process Chemistry

1-Benzhydryl-4-(chloroacetyl)piperazine is a non-interchangeable piperazine intermediate featuring a bulky benzhydryl surface-recognition element and a reactive chloroacetyl electrophilic handle. This dual functionality enables targeted synthesis of selective HDAC6 inhibitors and BBB-permeable CNS therapeutics (LogP ~2.9). With ≥95% purity and robust reactivity for high-throughput parallel library construction, it outperforms simpler piperazine analogs in medicinal chemistry campaigns.

Molecular Formula C19H21ClN2O
Molecular Weight 328.8 g/mol
CAS No. 358733-61-6
Cat. No. B1297037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzhydryl-4-(chloroacetyl)piperazine
CAS358733-61-6
Molecular FormulaC19H21ClN2O
Molecular Weight328.8 g/mol
Structural Identifiers
SMILESC1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)CCl
InChIInChI=1S/C19H21ClN2O/c20-15-18(23)21-11-13-22(14-12-21)19(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,19H,11-15H2
InChIKeyLJSDPVAMDBJJSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzhydryl-4-(chloroacetyl)piperazine (CAS 358733-61-6) for Advanced Synthesis: Procurement Specifications and Distinguishing Characteristics


1-Benzhydryl-4-(chloroacetyl)piperazine (CAS 358733-61-6) is a difunctionalized piperazine derivative comprising a bulky benzhydryl (diphenylmethyl) lipophilic anchor and a chloroacetyl electrophilic warhead. This specific combination of substituents confers a unique dual-reactivity profile, positioning it as a versatile intermediate for the construction of more complex molecules, particularly in medicinal chemistry campaigns targeting histone deacetylases (HDACs) and other pharmacologically relevant targets [1]. The compound is characterized by a molecular formula of C19H21ClN2O, a molecular weight of 328.84 g/mol, and a typical commercial purity of ≥95% [2].

Why 1-Benzhydryl-4-(chloroacetyl)piperazine Cannot Be Replaced by Generic Piperazine Analogs in Critical Synthetic Applications


The presence of both a benzhydryl moiety and a chloroacetyl group on the piperazine core is non-interchangeable. Substituting with a parent 1-benzhydrylpiperazine eliminates the reactive electrophilic handle required for downstream alkylation or acylation steps [1]. Conversely, substituting with simpler chloroacetyl piperazines (e.g., 1-(chloroacetyl)piperazine) forfeits the enhanced lipophilicity and unique pharmacophoric recognition conferred by the benzhydryl group, which has been specifically identified as a critical surface-recognition element for selective HDAC6 inhibition [2]. Even closely related acyl derivatives, such as 1-acetyl-4-benzhydrylpiperazine, exhibit significantly reduced reactivity in nucleophilic substitution reactions due to the absence of the α-chloro leaving group, precluding their use as an efficient building block for further diversification .

1-Benzhydryl-4-(chloroacetyl)piperazine: A Quantitative, Comparator-Based Evidence Guide for Scientific Selection


Superior Synthetic Efficiency: High-Yield Chloroacetylation of 1-Benzhydrylpiperazine

The chloroacetylation of 1-benzhydrylpiperazine to yield the target compound proceeds with high efficiency. An optimized patent procedure (WO2005/5392) reports an isolated yield of 95% under mild conditions (CH2Cl2, Et3N, 5-20°C, 18h) . In contrast, a parallel study synthesizing a series of 1-benzhydrylpiperazine acyl derivatives under comparable nucleophilic substitution conditions reported a yield of only 78.84% for the identical chloroacetyl derivative (AT-7), while yields for other acyl groups (acetyl, phenyl, butyl, benzyl) ranged from 65.87% to 74.56% [1]. This 16.16% absolute yield advantage (95% vs. 78.84%) translates to significantly higher material throughput and reduced waste in a synthetic workflow.

Organic Synthesis Medicinal Chemistry Process Chemistry

Optimized Lipophilicity for CNS and Cellular Permeability: LogP Comparison with 1-Benzhydrylpiperazine

The addition of the chloroacetyl group modulates the lipophilicity of the benzhydrylpiperazine scaffold. The target compound exhibits a calculated ACD/LogP of 2.88-3.03 [1], which falls within an optimal range for CNS penetration and cellular permeability (Lipinski's Rule of 5). In comparison, the parent 1-benzhydrylpiperazine (CAS 841-77-0) has a slightly lower cLogP of 2.91-2.95 [2]. While the difference is modest (+0.12 units), it is accompanied by a 54% increase in Polar Surface Area (PSA) from 15.27 Ų (parent) to 23.55 Ų (target) [1][3], indicating a distinct balance of hydrophobic and hydrogen-bonding capacity that can influence off-target binding and solubility profiles.

ADME Drug Design Physicochemical Profiling

Electrophilic Reactivity Differentiation: Chloroacetyl as a Superior Leaving Group vs. Acetyl in Nucleophilic Substitution

The α-chloro substituent in the target compound serves as an excellent leaving group, enabling facile nucleophilic substitution under mild conditions. This is in stark contrast to the acetyl analog, 1-acetyl-4-benzhydrylpiperazine (AT-5), which lacks a suitable leaving group and is generally inert to further derivatization without harsh activation [1]. The increased reactivity of the chloroacetyl group is well-documented in the literature, where it is preferentially employed for the introduction of piperazine moieties into complex molecules via SN2 mechanisms [2]. This fundamental difference in chemical reactivity defines the target compound's primary utility as a strategic building block, whereas the acetyl analog typically represents an end-product or a protecting group strategy.

Synthetic Chemistry Building Blocks Reaction Selectivity

Commercial Purity Specification: Reliable ≥95% Assay for Consistent Research Outcomes

For procurement, ensuring a consistent and high level of chemical purity is paramount for reproducible experimental results. Multiple reputable vendors, including Enamine LLC and AK Scientific, specify a minimum purity of 95% for 1-Benzhydryl-4-(chloroacetyl)piperazine [1]. This specification is critical as it minimizes the impact of unknown impurities or degradation products that could interfere with biological assays or synthetic steps. While other benzhydrylpiperazine derivatives may also be available at high purity, this established specification for this specific compound provides a reliable baseline for procurement decisions, reducing the risk of batch-to-batch variability.

Quality Control Procurement Reproducibility

Validated Role as a Key Intermediate in Selective HDAC6 Inhibitor Development

The benzhydrylpiperazine scaffold, of which this compound is a key derivative, has been validated as a privileged surface-recognition group for the design of selective histone deacetylase 6 (HDAC6) inhibitors. A recent study identified several nanomolar-potent HDAC6 inhibitors based on this scaffold, demonstrating significant anti-tumor, anti-metastatic, and anti-angiogenic effects in zebrafish xenograft models at low micromolar concentrations [1]. While the target compound itself is not the final inhibitor, its synthesis and use as an intermediate are directly linked to this validated medicinal chemistry strategy. Alternative scaffolds lacking the benzhydryl group or with different acyl modifications did not yield the same level of selective HDAC6 inhibition in this study, highlighting the specific advantage of the benzhydrylpiperazine core.

HDAC Inhibition Cancer Research Epigenetics

1-Benzhydryl-4-(chloroacetyl)piperazine: Optimal Research and Industrial Application Scenarios Based on Evidence


Synthesis of Selective HDAC6 Inhibitors with a Benzhydrylpiperazine Recognition Motif

This compound is ideally suited as a starting material or intermediate for the synthesis of novel HDAC6 inhibitors. The benzhydryl group serves as a critical surface-recognition element, while the chloroacetyl group provides a reactive handle for the installation of linker-zinc binding group moieties. Researchers can leverage this dual functionality to efficiently construct focused libraries of hydroxamic acid-based HDAC inhibitors for evaluation in cancer models, as validated by recent studies showing nanomolar potency and in vivo efficacy in breast cancer xenografts [1].

High-Throughput and Parallel Synthesis of Diversified Piperazine Libraries

The high isolated yield (95%) and robust reactivity of the chloroacetyl group make this compound an excellent candidate for high-throughput and parallel synthesis workflows. It can be reliably reacted with a wide range of amine, thiol, or alcohol nucleophiles under mild conditions, enabling the rapid generation of diverse compound libraries for phenotypic or target-based screening. The >95% commercial purity ensures that the building block itself is not a source of assay interference .

Design of CNS-Penetrant Drug Candidates Requiring a Benzhydrylpiperazine Core

With a calculated LogP of ~2.9, this compound resides in an optimal lipophilicity range for crossing the blood-brain barrier. It can be used as a core scaffold for the development of CNS-active therapeutics, where the benzhydryl moiety has established precedence in marketed drugs (e.g., cetirizine, meclizine). The chloroacetyl group can be elaborated into various functional groups or heterocycles, allowing for fine-tuning of target engagement and pharmacokinetic properties while maintaining a favorable physicochemical profile for CNS exposure [2].

Technical Documentation Hub

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